molecular formula C10H15N B1584112 4-Ethylphenethylamine CAS No. 64353-29-3

4-Ethylphenethylamine

Cat. No.: B1584112
CAS No.: 64353-29-3
M. Wt: 149.23 g/mol
InChI Key: XLJAVPNHXCHBPU-UHFFFAOYSA-N
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Description

4-Ethylphenethylamine is an organic compound with the molecular formula C₁₀H₁₅N. It is a colorless liquid that is sometimes light yellow and has a chemical odor. This compound is structurally similar to phenethylamine, with an ethyl group attached to the phenyl ring. It is soluble in ethanol, ether, and ketone solvents but insoluble in water .

Mechanism of Action

Target of Action

4-Ethylphenethylamine, a compound with a chemical structure similar to mescaline, is a new psychoactive substance (NPS). It primarily targets the serotonin 2A (5-HT 2A), 2B (5-HT 2B), and 2C (5-HT 2C) receptors . These receptors are part of the serotonin system, which plays a crucial role in mood regulation and cognitive functions.

Mode of Action

This compound interacts with its primary targets, the 5-HT 2A, 5-HT 2B, and 5-HT 2C receptors, by acting as a partial agonist The activation of these receptors leads to a series of changes in the neuronal signaling pathways, affecting the release and reuptake of neurotransmitters like serotonin and norepinephrine .

Biochemical Pathways

The activation of the serotonin receptors by this compound affects several biochemical pathways. It inhibits the reuptake of serotonin and norepinephrine, leading to an increased concentration of these neurotransmitters in the synaptic cleft . This can affect various downstream effects, such as mood regulation, cognitive functions, and perception.

Preparation Methods

4-Ethylphenethylamine can be synthesized through several methods:

    Nitration and Reduction: Styrene is first nitrated to generate the corresponding nitro compound. This nitro compound is then reduced to an amino compound.

    Industrial Production: Industrial methods often involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. Specific details on industrial production methods are less commonly disclosed due to proprietary processes.

Chemical Reactions Analysis

4-Ethylphenethylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into more reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where the amino group or the ethyl group is replaced by other functional groups. Common reagents include halogens and alkylating agents.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Ethylphenethylamine has several applications in scientific research:

Comparison with Similar Compounds

4-Ethylphenethylamine is part of the substituted phenethylamine class, which includes many compounds with similar structures but different functional groups. Some similar compounds include:

This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties compared to other phenethylamines.

Properties

IUPAC Name

2-(4-ethylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-2-9-3-5-10(6-4-9)7-8-11/h3-6H,2,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJAVPNHXCHBPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10214570
Record name 4-Ethylphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10214570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64353-29-3
Record name 4-Ethylphenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064353293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethylphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10214570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-ethylphenyl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the mechanism of action of 2C-E?

A1: 2C-E interacts with the monoamine system in the brain. Research suggests it acts primarily as a partial agonist at serotonin receptors, specifically the 5-HT2A, 5-HT2B, and 5-HT2C subtypes. [, ] This interaction with serotonin receptors is believed to be responsible for its hallucinogenic effects. [] Additionally, 2C-E has been shown to inhibit norepinephrine and serotonin uptake. [] Further research is needed to fully elucidate its pharmacological profile and downstream effects.

Q2: How can 2C-E be detected and identified?

A2: Several analytical methods have been employed for the detection and characterization of 2C-E. One such method is High-Performance Liquid Chromatography coupled with Mass Spectrometry using an Ion Trap-Time of Flight detector (LC/MS-IT-TOF). [] This technique allows for the separation, identification, and structural elucidation of 2C-E and its impurities in seized drug samples. [] Additionally, Liquid Chromatography-Tandem Mass Spectrometry (LC‐MS/MS) has been successfully used to detect 2C-E in urine samples at low concentrations. []

Q3: Can the synthetic route of 2C-E be determined?

A3: Analysis of impurities present in seized 2C-E samples can provide insights into the synthetic pathway employed in its production. By identifying specific impurities using techniques like LC/MS-IT-TOF, researchers can trace back the steps involved in the synthesis and potentially identify the source of manufacture. []

Q4: Have there been any studies on the acute effects of 2C-E in humans?

A5: Yes, an observational study was conducted on ten recreational psychedelic users who self-administered various doses of 2C-E. [] The study found that 2C-E primarily induced alterations in perception, hallucinations, and euphoric mood, similar to the effects of other serotonin-acting drugs like 2C-B. [] The study also examined 2C-E concentrations in saliva over time, finding peak concentrations two hours after administration. []

Q5: Is there evidence of cross-tolerance between 2C-E and other psychoactive substances?

A6: While the provided research does not directly address cross-tolerance, the observational study on 2C-E's effects in humans involved participants with prior experience using psychedelics. [] This suggests the potential for cross-tolerance, particularly with other serotonin-acting drugs. Further research is necessary to confirm this and understand the underlying mechanisms.

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